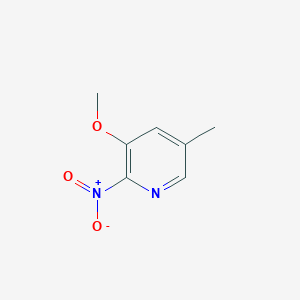
3-Methoxy-5-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-methyl-2-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methoxy group at the 3-position, a methyl group at the 5-position, and a nitro group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-hydroxy-5-methylpyridine. The nitration reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 2-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group at the 5-position can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and crown ethers can facilitate the substitution reaction.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are effective oxidizing agents for converting the methyl group to a carboxylic acid.
Major Products Formed
Nucleophilic Substitution: The major product is the corresponding fluoropyridine derivative.
Reduction: The major product is 3-methoxy-5-methyl-2-aminopyridine.
Oxidation: The major product is 3-methoxy-5-carboxy-2-nitropyridine.
Scientific Research Applications
3-Methoxy-5-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in studying nucleophilic aromatic substitution reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to undergo specific chemical modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methyl-2-nitropyridine in various reactions involves the interaction of its functional groups with specific reagents. For example, in nucleophilic substitution reactions, the nitro group acts as an electron-withdrawing group, making the pyridine ring more susceptible to attack by nucleophiles. The methoxy group can also influence the electron density of the ring, affecting the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure but lacks the methyl group at the 5-position.
3-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
5-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
Uniqueness
3-Methoxy-5-methyl-2-nitropyridine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(12-2)7(8-4-5)9(10)11/h3-4H,1-2H3 |
InChI Key |
OZPNRPYUMGGTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


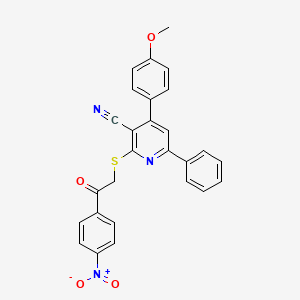
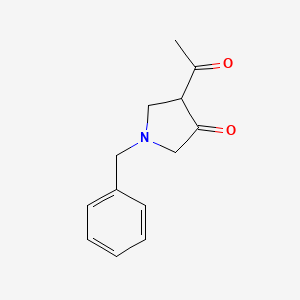
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
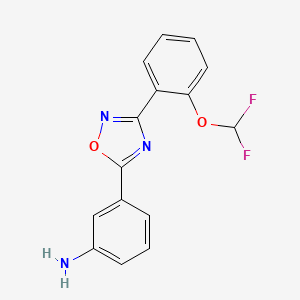

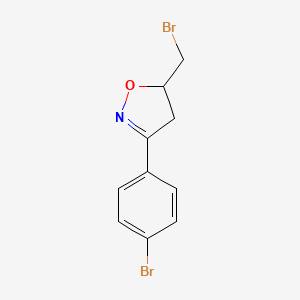
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)




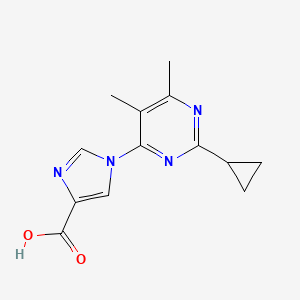
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776080.png)
![5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11776099.png)
